molecular formula C12H15NO5 B2555064 N-Benzyloxetan-3-amine oxalate CAS No. 1956341-96-0

N-Benzyloxetan-3-amine oxalate

Cat. No.: B2555064
CAS No.: 1956341-96-0
M. Wt: 253.254
InChI Key: FXVRJNNUVWIRMZ-UHFFFAOYSA-N
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Description

N-Benzyloxetan-3-amine oxalate is a chemical compound with the molecular formula C12H15NO5 It is a derivative of oxetane, a four-membered cyclic ether, and is characterized by the presence of a benzyl group attached to the nitrogen atom of the oxetane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyloxetan-3-amine oxalate typically involves the reaction of oxetane derivatives with benzylamine. One common method includes the nucleophilic substitution reaction where benzylamine reacts with an oxetane derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-Benzyloxetan-3-amine oxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.

    Reduction: Reduction reactions can convert the oxetane ring to other cyclic or acyclic structures.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the oxetane ring or the benzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with hydroxyl or carbonyl groups, while reduction may produce cyclic amines or alcohols.

Scientific Research Applications

N-Benzyloxetan-3-amine oxalate has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Benzyloxetan-3-amine oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyloxetan-3-amine: The parent compound without the oxalate group.

    Oxetane derivatives: Compounds with similar oxetane rings but different substituents.

    Benzylamine derivatives: Compounds with the benzylamine moiety but different cyclic structures.

Uniqueness

N-Benzyloxetan-3-amine oxalate is unique due to the presence of both the oxetane ring and the benzylamine group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-benzyloxetan-3-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.C2H2O4/c1-2-4-9(5-3-1)6-11-10-7-12-8-10;3-1(4)2(5)6/h1-5,10-11H,6-8H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXVRJNNUVWIRMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)NCC2=CC=CC=C2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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